![molecular formula C19H21N3O5S2 B2789857 N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide CAS No. 957319-98-1](/img/structure/B2789857.png)
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing compounds, such as:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Sulfonylureas: Compounds containing sulfonyl groups that have similar chemical properties.
Uniqueness
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-14-12-15(2)22(20-14)29(25,26)17-10-11-19(27-4)18(13-17)21(3)28(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIWQLIFYHDOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
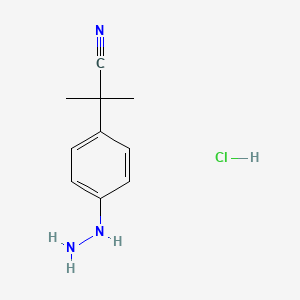
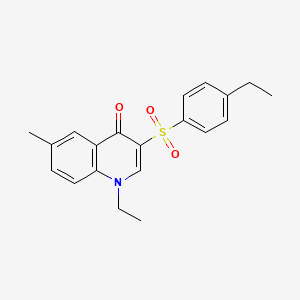

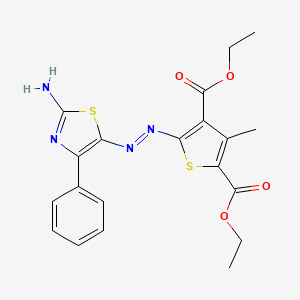
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(4-methylphenyl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2789780.png)
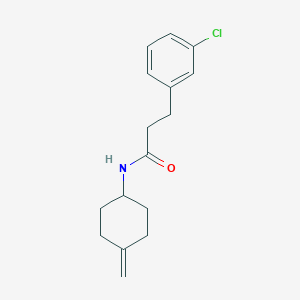
![N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2789783.png)
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-(pyridin-4-YL)pyrimidin-4-OL](/img/structure/B2789787.png)
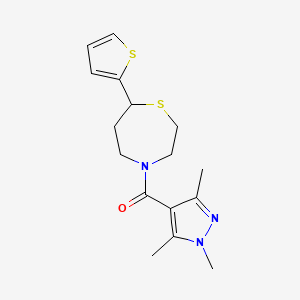
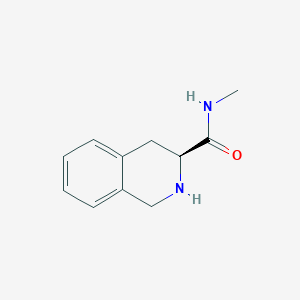
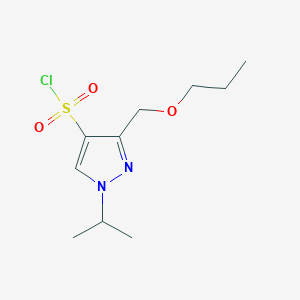
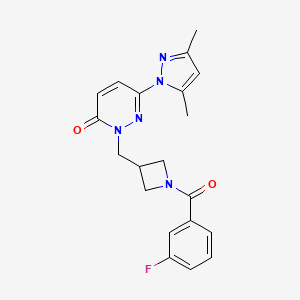
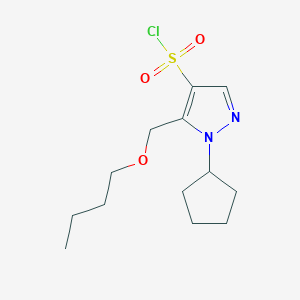
![methyl 4-{3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate](/img/structure/B2789795.png)
